molecular formula C10H14O B8744597 1-Methoxy-3-phenylpropane CAS No. 2046-33-5

1-Methoxy-3-phenylpropane

Cat. No.: B8744597
CAS No.: 2046-33-5
M. Wt: 150.22 g/mol
InChI Key: FWJPBLZTIQGEGB-UHFFFAOYSA-N
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Description

1-Methoxy-3-phenylpropane (CAS# 2046-33-5), also known as (3-methoxypropyl)benzene, is an aromatic ether with the molecular formula C₁₀H₁₄O and a molecular weight of 150.22 g/mol . Its structure consists of a methoxy group (-OCH₃) attached to a three-carbon propyl chain linked to a benzene ring. Key identifiers include:

  • SMILES: COCCCc1ccccc1
  • InChIKey: FWJPBLZTIQGEGB-UHFFFAOYSA-N
  • LogP (octanol-water): 2.70 ± 0.30, indicating moderate lipophilicity .

This compound is primarily utilized in organic synthesis and material science research due to its ether functional group, which confers stability and reactivity in nucleophilic substitution reactions. Experimental characterization methods such as FT-IR, NMR, and UV-vis spectroscopy are commonly employed to study its vibrational and electronic properties .

Properties

CAS No.

2046-33-5

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

3-methoxypropylbenzene

InChI

InChI=1S/C10H14O/c1-11-9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3

InChI Key

FWJPBLZTIQGEGB-UHFFFAOYSA-N

Canonical SMILES

COCCCC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • LogP Trends : The methoxy ether group in this compound reduces lipophilicity compared to butoxybenzene (LogP 3.18), as shorter alkyl chains decrease hydrophobic interactions .
  • Positional Isomerism : 1-Methoxy-4-propylbenzene (LogP 2.92) demonstrates how para-substitution alters electronic properties, enhancing resonance stabilization compared to the meta-substituted this compound .
  • Functional Group Impact : The ketone in 1-(3-methoxyphenyl)propan-1-one introduces polarity, lowering LogP (1.91) and enabling hydrogen bonding, which is absent in ethers .

Spectroscopic and Electronic Properties

  • This compound : FT-IR spectra show characteristic C-O-C stretching at 1100–1250 cm⁻¹ and aromatic C-H bends near 700–900 cm⁻¹. UV-vis absorption maxima occur at ~270 nm due to π→π* transitions in the benzene ring .
  • Chalcone Derivatives (e.g., MPNP): Compounds like 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone exhibit extended conjugation, resulting in red-shifted UV-vis peaks (~350 nm) and enhanced nonlinear optical (NLO) properties compared to simple ethers .

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